1-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid
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Overview
Description
1-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a brominated phenoxy group, an ethoxyethyl chain, and a piperazine ring, combined with oxalic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine typically involves multiple steps:
Bromination: The starting material, 4-methylphenol, undergoes bromination to form 2-bromo-4-methylphenol.
Etherification: The brominated phenol is then reacted with ethylene oxide to form 2-(2-bromo-4-methylphenoxy)ethanol.
Alkylation: The resulting compound is further reacted with 1,2-dibromoethane to form 1-[2-(2-bromo-4-methylphenoxy)ethoxy]ethane.
Piperazine Introduction: The final step involves the reaction of the intermediate with 4-methylpiperazine to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenoxy and piperazine groups can undergo oxidation and reduction reactions, respectively.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
1-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, potentially modulating their activity. The brominated phenoxy group may also contribute to its biological activity by interacting with different pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenol: Shares the brominated phenoxy group but lacks the ethoxyethyl and piperazine components.
4-Bromo-2-methylphenol: Another brominated phenol with a different substitution pattern.
Uniqueness
1-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine is unique due to its combination of a brominated phenoxy group, an ethoxyethyl chain, and a piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-[2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrN2O2.C2H2O4/c1-14-3-4-16(15(17)13-14)21-12-11-20-10-9-19-7-5-18(2)6-8-19;3-1(4)2(5)6/h3-4,13H,5-12H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQUQCBYEFFOCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCN2CCN(CC2)C)Br.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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